molecular formula C3H4FN3 B1396134 5-fluoro-1H-pyrazol-3-amine CAS No. 1159196-53-8

5-fluoro-1H-pyrazol-3-amine

Cat. No. B1396134
CAS RN: 1159196-53-8
M. Wt: 101.08 g/mol
InChI Key: NHAGRTARAUTNOB-UHFFFAOYSA-N
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Description

“5-fluoro-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C3H4FN3 . It has an average mass of 101.082 Da and a monoisotopic mass of 101.038925 Da .


Synthesis Analysis

The synthesis of 5-fluoro-1H-pyrazol-3-amine involves several steps. One method involves the use of thioacetals of malononitrile, which are conveniently obtained by the reaction of aniline and diethyl phosphite with bis(methylthio)methylenemalononitrile .


Molecular Structure Analysis

The molecular structure of 5-fluoro-1H-pyrazol-3-amine consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a fluorine atom .


Chemical Reactions Analysis

The chemical reactions involving 5-fluoro-1H-pyrazol-3-amine are diverse. For instance, it can participate in [3 + 2] cycloaddition reactions with terminal alkynes to provide pyrazoles . It can also undergo condensation reactions with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates .


Physical And Chemical Properties Analysis

5-fluoro-1H-pyrazol-3-amine is a solid at room temperature . It has a molar refractivity of 23.0±0.3 cm³ . The compound has a flash point of 160.4±22.3 °C .

Scientific Research Applications

Organic Synthesis

5-fluoro-1H-pyrazol-3-amine is a valuable reagent in organic synthesis . It can be used as a synthetic building block in the construction of diverse heterocyclic or fused heterocyclic scaffolds . This includes the synthesis of poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Medicinal Chemistry

In the field of medicinal chemistry, 5-fluoro-1H-pyrazol-3-amine is a promising functional reagent . It is similar to biologically active compounds and has diverse applications, especially in the synthesis of pharmaceuticals .

Construction of Heterocyclic Scaffolds

5-fluoro-1H-pyrazol-3-amine can be used to construct various heterocyclic scaffolds . These include bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives .

Fluorescent Compound Synthesis

The compound can be used in the synthesis of fluorescent compounds . For example, it can react with α, β -unsaturated compounds to produce fluorescent pyrazolo[1,5-a]pyrimidines .

Pharmaceuticals

5-fluoro-1H-pyrazol-3-amine is used in the synthesis of pharmaceuticals . It is an important raw material and intermediate used in the production of various drugs .

Agrochemicals

In addition to pharmaceuticals, 5-fluoro-1H-pyrazol-3-amine is also used in the synthesis of agrochemicals . It serves as a key intermediate in the production of these chemicals .

Dyestuff

5-fluoro-1H-pyrazol-3-amine is used in the production of dyestuff . It is an essential raw material in the synthesis of various dyes .

Functional Materials

Nitrogen-containing aromatic heterocycles, such as 5-fluoro-1H-pyrazol-3-amine, are common motifs in a wide range of functional materials . These include polymers and other materials with specific properties .

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Aminopyrazole-based compounds, including 5-fluoro-1H-pyrazol-3-amine, have been studied as active agents in different therapeutic areas, particularly in anticancer and anti-inflammatory compounds . The recent approval of Pirtobrutinib, an aminopyrazole-based compound, demonstrates the potential of these compounds in future drug development .

properties

IUPAC Name

5-fluoro-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4FN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAGRTARAUTNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1H-pyrazol-3-amine

CAS RN

1159196-53-8
Record name 5-Fluoro-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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